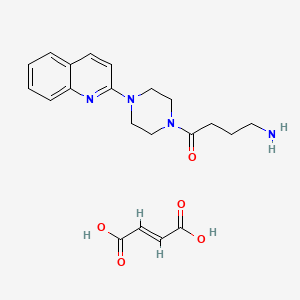
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the quinoline moiety: The piperazine core is then reacted with a quinoline derivative, often through nucleophilic substitution.
Attachment of the aminobutyryl group: This step involves the acylation of the piperazine nitrogen with a 4-aminobutyryl chloride or similar reagent.
Formation of the maleate salt: The final compound is obtained by reacting the free base with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoline or piperazine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Aminobutyryl)-4-(2-pyridyl)piperazine: Similar structure but with a pyridine ring instead of quinoline.
1-(4-Aminobutyryl)-4-(2-phenyl)piperazine: Contains a phenyl group instead of quinoline.
1-(4-Aminobutyryl)-4-(2-thienyl)piperazine: Features a thiophene ring instead of quinoline.
Uniqueness
1-(4-Aminobutyryl)-4-(2-quinolyl)piperazine maleate is unique due to the presence of the quinoline moiety, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
101153-52-0 |
|---|---|
Molecular Formula |
C21H26N4O5 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
4-amino-1-(4-quinolin-2-ylpiperazin-1-yl)butan-1-one;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H22N4O.C4H4O4/c18-9-3-6-17(22)21-12-10-20(11-13-21)16-8-7-14-4-1-2-5-15(14)19-16;5-3(6)1-2-4(7)8/h1-2,4-5,7-8H,3,6,9-13,18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
JLZRLIMLKBNHHQ-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCN.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3C=C2)C(=O)CCCN.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















